molecular formula C10H12FNO2S B7470030 N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide

N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide

Cat. No. B7470030
M. Wt: 229.27 g/mol
InChI Key: AWZVCNDUMKRNJU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of cystic fibrosis.

Mechanism of Action

N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide works by binding to a specific site on the N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide protein, known as the regulatory domain. This prevents the protein from opening and allowing chloride ions to pass through, effectively inhibiting its activity. This, in turn, leads to a reduction in the amount of mucus produced in the lungs and other organs.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can effectively inhibit N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide activity in both in vitro and in vivo models. It has been shown to reduce mucus production in the lungs of mice with cystic fibrosis and improve lung function. Additionally, it has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential in cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is its specificity for N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, which makes it a promising candidate for the treatment of cystic fibrosis. However, its relatively low potency and poor solubility can make it difficult to work with in lab experiments. Additionally, its mechanism of action may have unintended effects on other ion channels, which could limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide. One area of focus is the development of more potent and soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Additionally, there is ongoing research into the potential use of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide in combination with other drugs for the treatment of cystic fibrosis. Finally, there is interest in exploring the potential use of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide inhibitors like N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide in other diseases where N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide dysfunction may play a role, such as chronic obstructive pulmonary disease and pancreatitis.
Conclusion:
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is a promising compound with potential applications in the treatment of cystic fibrosis. Its specificity for N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide and anti-inflammatory effects make it an attractive candidate for further study. However, its low potency and poor solubility can make it challenging to work with in lab experiments. Future research should focus on developing more potent analogs of the compound and exploring its potential use in combination with other drugs for the treatment of cystic fibrosis and other diseases.

Synthesis Methods

N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylmethylamine. The resulting product is then purified through crystallization to obtain N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide.

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential application in the treatment of cystic fibrosis. It works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide) protein, which is responsible for regulating the movement of salt and water in and out of cells. In patients with cystic fibrosis, N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. By inhibiting N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can help to reduce mucus buildup and improve lung function.

properties

IUPAC Name

N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVCNDUMKRNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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